molecular formula C12H8F3N3O4 B2670363 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006957-25-0

4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No. B2670363
CAS RN: 1006957-25-0
M. Wt: 315.208
InChI Key: NUZNEXWCYYQZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” is a chemical compound with the molecular formula C12H8F3N3O4 . It is a derivative of benzoic acid, which is a compound that is commonly used in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoic acid group and a 4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl group . The average mass of the molecule is 235.117 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 409.8±45.0 °C and a predicted density of 1.52±0.1 g/cm3 . The pKa of the compound is predicted to be -8.67±0.10 .

properties

IUPAC Name

4-[[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNEXWCYYQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.